molecular formula C17H24N2O4S B5023547 N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide

N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide

Cat. No. B5023547
M. Wt: 352.5 g/mol
InChI Key: ZERPARTXMKIMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide, also known as MP-470, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer treatment. It is a multitargeted agent that inhibits several signaling pathways involved in cancer development and progression.

Mechanism of Action

N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide exerts its anticancer effects by inhibiting several signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways. It also inhibits DNA repair mechanisms and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the efficacy of radiation and chemotherapy, reduce tumor growth and metastasis, and improve overall survival in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide in lab experiments include its multitargeted mechanism of action, its ability to enhance the efficacy of other cancer treatments, and its minimal toxicity. However, its limitations include the need for further studies to determine its safety and efficacy in humans and the potential for drug resistance.

Future Directions

For N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide research include clinical trials to determine its safety and efficacy in humans, the development of combination therapies with other cancer treatments, and the identification of biomarkers to predict patient response to treatment. Additionally, further studies are needed to determine the optimal dosage and treatment duration for this compound.

Synthesis Methods

N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-bromobenzoyl chloride to form 4-piperidinylbenzoyl chloride. The resulting compound is then reacted with 2-(2-methylprop-1-en-1-yloxy)benzoic acid to form the final product, this compound.

Scientific Research Applications

N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit tumor growth and metastasis, enhance radiation and chemotherapy efficacy, and improve overall survival in animal models.

properties

IUPAC Name

N-[1-[2-(2-methylprop-2-enoxy)benzoyl]piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-13(2)12-23-16-7-5-4-6-15(16)17(20)19-10-8-14(9-11-19)18-24(3,21)22/h4-7,14,18H,1,8-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERPARTXMKIMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)N2CCC(CC2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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